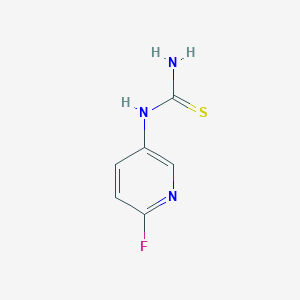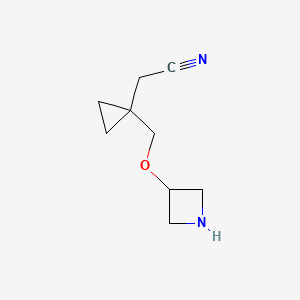
2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile is a compound that features a unique structure combining an azetidine ring, a cyclopropyl group, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.
Substitution: The azetidine ring and cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the azetidine ring or cyclopropyl group.
Scientific Research Applications
2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant effects on various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile: This compound shares the azetidine ring and acetonitrile moiety but has an ethylsulfonyl group instead of a cyclopropyl group.
Methyl 2-(azetidin-3-ylidene)acetate: Another compound with an azetidine ring, used in similar synthetic applications.
Uniqueness
2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile is unique due to the combination of the azetidine ring with a cyclopropyl group and an acetonitrile moiety. This combination imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[1-(azetidin-3-yloxymethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C9H14N2O/c10-4-3-9(1-2-9)7-12-8-5-11-6-8/h8,11H,1-3,5-7H2 |
InChI Key |
FXKSBQGTRITXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC#N)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)


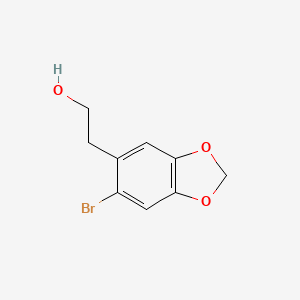
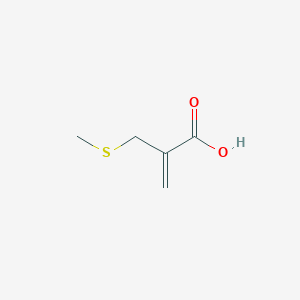
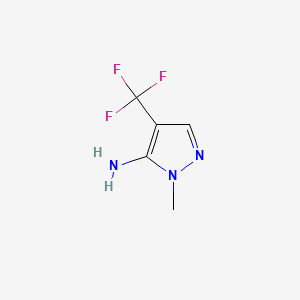
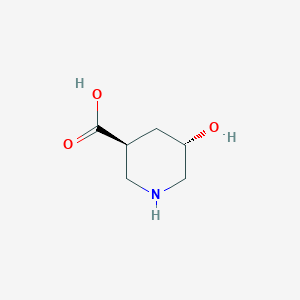

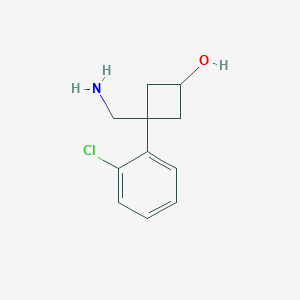
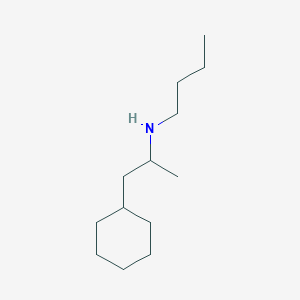
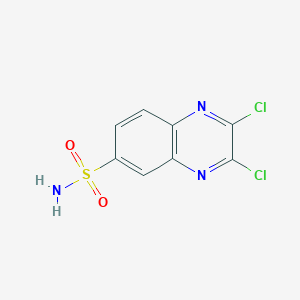
![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
